molecular formula C15H14N2O2S B12760273 Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)- CAS No. 203808-34-8

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)-

Cat. No.: B12760273
CAS No.: 203808-34-8
M. Wt: 286.4 g/mol
InChI Key: XFAKEDFZWSPMBV-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Core Structural Features

The molecule comprises a fused thieno[2,3-d]pyrimidine bicyclic core, where a thiophene ring (positions 2,3) merges with a pyrimidine ring (positions 4,5). Key substitutions include:

  • 5,6-dimethyl groups on the pyrimidine ring, introducing steric bulk and electron-donating effects.
  • 3-(phenylmethyl) moiety , providing a hydrophobic aromatic extension.
  • 2,4-dione groups , enabling keto-enol tautomerism and hydrogen-bonding interactions.

Crystallographic studies of analogous thieno[2,3-d]pyrimidine derivatives reveal planar configurations for the fused bicyclic system, with maximum atomic displacements ≤0.023 Å. The phenylmethyl substituent adopts a twisted conformation relative to the core, with dihedral angles ranging from 72.6° to 85.3° depending on crystal packing forces.

Table 1: Key Crystallographic Parameters
Parameter Value Source
Core planarity ≤0.023 Å displacement
Phenylmethyl dihedral 72.6°–85.3°
Intramolecular H-bonds C–H⋯O (2.41–2.58 Å)
Intermolecular contacts π-π stacking (3.54–3.80 Å)

Disorder in flexible substituents, such as the butyl chain in related compounds, manifests as dual occupancy conformations with 0.6:0.4 ratios. The crystal packing is stabilized by a combination of C–H⋯O hydrogen bonds and π-π interactions between aromatic systems.

Properties

CAS No.

203808-34-8

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

3-benzyl-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H14N2O2S/c1-9-10(2)20-13-12(9)14(18)17(15(19)16-13)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,19)

InChI Key

XFAKEDFZWSPMBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Gewald Reaction

The Gewald reaction is a foundational step in synthesizing thieno[2,3-d]pyrimidines. It involves the condensation of a cyanoacetate ester with elemental sulfur and ketones under basic conditions to form thiophene derivatives. These thiophene intermediates are subsequently modified to incorporate pyrimidine functionalities via cyclization reactions.

Cyclization Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is used to promote cyclization of intermediate compounds containing amino groups and thiophene rings. This step forms the thienopyrimidine core structure. For example:

  • Ethyl 5,6,7,8-tetrahydro-4-oxo-7-methylpyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2-carboxylate is treated with POCl₃ at elevated temperatures (80–100°C) to yield chlorinated thienopyrimidine derivatives.

Krapcho Decarboxylation

This method removes carboxyl groups from intermediates under mild conditions using sodium hydroxide or other bases. The decarboxylation step is crucial for simplifying the molecular structure and preparing the final compound for functionalization.

One-Pot Synthesis Techniques

Two-Step, Three-Component Reaction

A one-pot synthesis protocol has been developed for 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones using:

  • Starting materials: 2H-thieno[2,3-d]oxazine-2,4(1H)-diones.
  • Reactants: Aromatic aldehydes and amines.
    This method involves:
  • Condensation of oxazine diones with aromatic aldehydes.
  • Cyclization with amines to form the pyrimidinone ring.

The reaction is performed under optimized conditions (e.g., solvent selection and temperature control), yielding products in good to high yields (46–86%) without requiring harsh reagents like POCl₃ or P₂O₅.

Functional Group Modifications

Benzylation

To introduce the benzyl group onto the pyrimidine ring:

  • Benzyl chloride or benzyl bromide is reacted with thienopyrimidine intermediates in the presence of a base such as potassium carbonate or triethylamine.
  • The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.

Dimethyl Substitution

Dimethyl groups are incorporated via alkylation reactions using methyl iodide or dimethyl sulfate as alkylating agents. These reactions are carried out under basic conditions (e.g., sodium hydroxide or potassium carbonate) to ensure regioselectivity.

Purification and Characterization

After synthesis:

  • Crystallization: The crude products are purified by recrystallization from solvents such as ethanol or ethyl acetate.
  • Chromatography: Silica gel column chromatography is employed for further purification using solvent systems like chloroform:methanol mixtures.
  • Characterization: Techniques such as NMR spectroscopy and LC-MS analysis confirm the molecular structure and purity of the synthesized compounds.

Data Table: Summary of Key Reaction Steps

Step Reactants Conditions Yield
Gewald Reaction Cyanoacetate ester + sulfur + ketones Basic medium Intermediate
Cyclization with POCl₃ Amino-thiophene derivatives 80–100°C High
One-Pot Synthesis Oxazine diones + aldehydes + amines Optimized solvent & temperature 46–86%
Benzylation Benzyl chloride/bromide + thienopyrimidine DMSO or acetonitrile + base Moderate
Dimethyl Substitution Methyl iodide/dimethyl sulfate Basic medium High

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Thieno(2,3-d)pyrimidine derivatives exhibit a wide range of pharmacological activities:

  • Anticancer Activity : Several studies have demonstrated that thieno(2,3-d)pyrimidines can act as inhibitors of various cancer-related enzymes. For instance, derivatives have shown inhibitory activity against the enzyme 17β-HSD1 and interactions with DNA repair proteins, making them potential candidates for anticancer therapeutics .
  • Antimicrobial Properties : Recent research has synthesized new derivatives of thieno(2,3-d)pyrimidine and evaluated their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Neuropsychiatric Disorders : Thieno(2,3-d)pyrimidine derivatives have been identified as modulators of TRPC5 channels, which are implicated in various neuropsychiatric disorders. This modulation could lead to new treatments for conditions related to calcium signaling dysregulation .

Case Studies

Several case studies illustrate the effectiveness of thieno(2,3-d)pyrimidine derivatives in clinical and laboratory settings:

Study Application Findings
Prabhakar et al. (2019)Antimicrobial ActivityNew derivatives showed significant antibacterial activity against multiple strains at concentrations of 100 µg/mL and 200 µg/mL .
Abdel-Megid et al. (2016)Biological ApplicationsExplored the synthesis of thienopyrimidine derivatives with various biological effects including anticancer properties .
WO2016023832A1Neuropsychiatric DisordersIdentified thieno- and furo[2,3-d]pyrimidine derivatives as potential TRPC5 modulators for treating related disorders .

Mechanism of Action

The mechanism of action of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Matters : The 3-benzyl group in the target compound (vs. 3-phenyl or 3-cyclohexyl in analogues) may enhance lipophilicity and membrane permeability, critical for bioavailability .
  • Activity Modulation : TAK-013 demonstrates that aryl substituents at position 6 (e.g., 4-(3-methoxyureido)phenyl) significantly enhance receptor binding affinity and oral efficacy compared to simpler phenyl or benzyl groups .

Physicochemical and Electronic Properties

Table 2: Frontier Molecular Orbital (FMO) Comparison

Compound Type HOMO Energy (eV) LUMO Energy (eV) ΔE (eV) Implications Reference IDs
Target Compound Not reported Not reported Methyl groups may lower ΔE vs. unsubstituted cores
Pyrido[2,3-d]pyrimidine -6.2 -1.8 4.4 Higher ΔE reduces reactivity
Hydroxybenzoyl Derivatives -5.9 to -6.1 -1.7 to -2.0 3.9–4.1 Lower ΔE enhances charge transfer
  • HOMO Localization: In pyrido[2,3-d]pyrimidines, HOMO is localized on the dione ring, whereas benzyl-substituted thieno analogues may shift electron density to the aromatic substituents .
  • Bioactivity Correlation : Compounds with lower ΔE (e.g., 3.9–4.1 eV) exhibit stronger interactions with biological targets, as seen in herbicidal pyrido[2,3-d]pyrimidines .

Antimicrobial and Therapeutic Potential

  • Antimicrobial Activity: The 5-methyl-3-phenyl-2-thioxo analogue (CAS: 60374-42-7) shows moderate activity against S. aureus and P. aeruginosa, with MIC values lower than streptomycin in some cases .

Biological Activity

Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5,6-dimethyl-3-(phenylmethyl)- is particularly notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S, with a specific structure that includes a thieno[2,3-d]pyrimidine core. The structural representation is crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC15H14N2O2S
SMILESCC1=C(SC2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C
InChIInChI=1S/C15H14N2O2S/c1-9-10(2)20-13-12(9)14(18)17(15(19)16-13)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,19)

TRPC5 Modulation

One of the primary mechanisms through which this compound exerts its biological effects is by modulating the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5) . TRPC5 channels are involved in various physiological processes including calcium and sodium ion flux across cellular membranes. The modulation of these channels can have significant implications for treating neuropsychiatric disorders and neurodegenerative diseases .

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit anticancer properties . Research indicates that these compounds can induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and the induction of cell cycle arrest .

Pharmacological Effects

The pharmacological profile of Thieno(2,3-d)pyrimidine derivatives includes:

  • Antibacterial Activity : Demonstrated effectiveness against a range of bacterial strains.
  • Anti-inflammatory Properties : Shown to reduce inflammation in various models.
  • Neuroprotective Effects : Potential in protecting neuronal cells from damage.

Study on TRPC5 Modulators

A patent study highlighted the use of thieno[2,3-d]pyrimidine derivatives as TRPC5 modulators for treating neuropsychiatric disorders. The study provided evidence that these compounds can significantly inhibit TRPC5-mediated ion fluxes in vitro and in vivo models .

Anticancer Research

In a recent publication focusing on the anticancer effects of thieno[2,3-d]pyrimidine derivatives, it was found that certain modifications to the thieno core enhanced cytotoxicity against specific cancer cell lines. For instance, compounds with additional methyl groups showed increased efficacy in inducing apoptosis compared to their non-methylated counterparts .

Q & A

Basic Question: What are the common synthetic routes for preparing 5,6-dimethyl-3-(phenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?

Methodological Answer:
The synthesis typically involves alkylation or benzylation of precursor thieno[2,3-d]pyrimidine scaffolds. For example:

  • Step 1 : Start with a pre-synthesized 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core.
  • Step 2 : Alkylate the N3 position using benzyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the phenylmethyl group .
  • Step 3 : Purify via column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the target compound.
    Key challenges include regioselectivity during alkylation and minimizing side reactions. Confirm purity via HPLC and spectroscopic methods (¹H/¹³C NMR) .

Basic Question: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:
Structural confirmation involves:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines precise bond angles, torsion angles, and crystal packing. For example, similar thienopyrimidine derivatives show planar fused-ring systems with intermolecular hydrogen bonding .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methyl groups (δ ~2.5 ppm for CH₃), aromatic protons (δ ~7.2–7.6 ppm for phenylmethyl), and carbonyl resonances (δ ~160–170 ppm for C=O) .
    • HRMS : Confirm molecular formula (e.g., C₁₆H₁₆N₂O₂S) with <2 ppm mass error .

Advanced Question: How can researchers optimize the alkylation step to improve yield and regioselectivity?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of benzyl halides.
  • Base screening : Use K₂CO₃ or Cs₂CO₃ for milder conditions; avoid strong bases that promote decomposition.
  • Temperature control : Reactions at 60–80°C balance kinetics and side-product formation .
  • Additives : Catalytic KI or phase-transfer agents (e.g., TBAB) accelerate SN2 mechanisms.
    Contradictions in literature may arise from competing N1 vs. N3 alkylation pathways. Use computational modeling (DFT) to predict regioselectivity .

Advanced Question: How do structural modifications (e.g., substituents on the phenylmethyl group) affect biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require:

  • Functional group variation : Introduce electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups on the benzyl ring via substituted benzyl chlorides.
  • Biological assays : Test derivatives against target enzymes (e.g., dihydrofolate reductase, tyrosinase) using kinetic assays or cell-based models. For example, 6-(4-chlorophenyl) analogs show enhanced cytotoxicity in cancer cell lines .
  • Data analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ trends to identify pharmacophores .

Advanced Question: How to address contradictions in reported synthetic yields for thienopyrimidine derivatives?

Methodological Answer:
Contradictions often stem from:

  • Reagent purity : Impure benzyl halides or moisture-sensitive intermediates reduce yields. Pre-dry solvents and reagents under argon.
  • Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation (e.g., disappearance of starting material carbonyl peaks).
  • Side reactions : Competing hydrolysis of benzyl halides in protic solvents can lower yields. Switch to anhydrous DMF and inert atmospheres .
    Report detailed protocols (solvent/base ratios, temperature gradients) to ensure reproducibility .

Basic Question: What spectroscopic techniques are critical for confirming the thienopyrimidine core?

Methodological Answer:

  • IR spectroscopy : Identify C=O stretches (~1700–1650 cm⁻¹) and C-S vibrations (~690 cm⁻¹) .
  • ¹H NMR : Assign thiophene protons (δ ~6.8–7.0 ppm) and methyl groups (δ ~2.5 ppm).
  • ¹³C NMR : Detect quaternary carbons (C2/C4 carbonyls at ~160–165 ppm) and aromatic carbons (~125–140 ppm) .

Advanced Question: How can computational methods aid in designing derivatives with improved target affinity?

Methodological Answer:

  • Docking studies : Use software (AutoDock, Schrödinger) to model interactions with enzyme active sites (e.g., dihydrofolate reductase).
  • MD simulations : Assess binding stability over 100-ns trajectories; analyze hydrogen bonds and hydrophobic contacts.
  • QSAR models : Train machine learning algorithms on datasets of IC₅₀ values and molecular descriptors (logP, polar surface area) .

Advanced Question: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.
  • Toxicity of intermediates : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental/health risks.
  • Process analytical technology (PAT) : Implement real-time monitoring (Raman spectroscopy) to maintain quality control .

Basic Question: What are the reported biological targets of thieno[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Enzyme inhibitors : Dihydrofolate reductase (DHFR), tyrosinase, and eukaryotic elongation factor-2 kinase (eEF-2K) .
  • Anticancer activity : Derivatives induce apoptosis in multidrug-resistant cell lines via ROS generation .
  • Antimicrobial activity : Some analogs inhibit bacterial dihydropteroate synthase (DHPS) .

Advanced Question: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and enzyme sources (recombinant vs. native proteins).
  • Control variables : Match compound concentrations, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding factors .

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